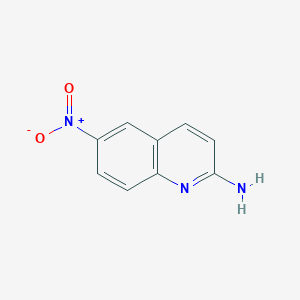

6-Nitroquinolin-2-amine

描述

Significance of Quinoline (B57606) Scaffold in Chemical and Biomedical Sciences

The quinoline ring system is a prominent structural motif found in numerous natural products, synthetic pharmaceuticals, and functional materials. researchgate.net Its importance in medicinal chemistry is underscored by its presence in a wide range of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govorientjchem.orgnih.gov The versatility of the quinoline scaffold allows for modifications that can enhance biological activity, improve pharmacokinetic profiles, and reduce side effects. orientjchem.org This has led to sustained interest in developing novel synthetic methodologies for quinoline derivatives and exploring their structure-activity relationships. researchgate.netnih.gov

Overview of Nitrated and Aminated Quinoline Structures in Research

The introduction of nitro and amino groups onto the quinoline scaffold significantly influences its electronic properties and reactivity, opening up new avenues for chemical transformations and biological applications.

Nitrated Quinolines: The nitro group, being a strong electron-withdrawing group, activates the quinoline ring for nucleophilic aromatic substitution reactions. mdpi.com This property is instrumental in the synthesis of various functionalized quinoline derivatives. For instance, the nitration of quinoline N-oxides has been studied to control the regioselectivity of substitution. elsevierpure.com Nitrated quinolines also serve as precursors for the corresponding aminoquinolines through reduction reactions. mdpi.com Furthermore, some nitrated quinoline derivatives have been investigated for their own biological activities, including potential applications in cancer therapy. nih.gov The enzymatic reduction of nitroquinolines, such as 6-nitroquinoline (B147349), to fluorescent aminoquinolines under hypoxic conditions has been explored for developing probes to detect low-oxygen environments in tumors. acs.orgnih.gov

Aminated Quinolines: The amino group, a key functional group in many biologically active molecules, can be introduced into the quinoline ring system through various methods, including the reduction of nitroquinolines and direct amination reactions. mdpi.com Aminated quinolines are crucial intermediates in the synthesis of more complex molecules and often exhibit significant biological properties themselves. nih.gov For example, 2-aminoquinoline (B145021) derivatives have been synthesized via copper-mediated tandem reactions. rsc.org The amino group can undergo a variety of chemical transformations, such as acylation and Schiff base formation, allowing for the creation of diverse libraries of compounds for screening. sapub.orgresearchgate.netresearchgate.net

Research Landscape of 6-Nitroquinolin-2-amine and Cognate Derivatives

This compound is a specific example of a quinoline derivative bearing both a nitro and an amino group. Its chemical structure, with the electron-withdrawing nitro group at the 6-position and the electron-donating amino group at the 2-position, presents a unique electronic profile that influences its reactivity and potential applications.

Research on this compound and its derivatives has explored various synthetic routes and chemical transformations. For instance, the synthesis of N-substituted derivatives of this compound has been reported, starting from 4-methylquinolin-2-ol (B1212852) through a multi-step process involving nitration and chlorination, followed by amination. researchgate.net

The enzymatic conversion of 6-nitroquinoline to the fluorescent 6-aminoquinoline (B144246) highlights the potential of related nitro-amino quinoline systems in developing diagnostic tools. acs.orgnih.govnih.gov While this research focuses on the 6-amino derivative, it provides a basis for understanding the bioreductive metabolism of nitroquinolines, which is relevant to the broader class of compounds including this compound.

Furthermore, studies on the synthesis of various quinoline-2-one derivatives often involve nitration and subsequent amination steps, providing insights into the chemical behavior of related structures. sapub.orgresearchgate.netresearchgate.net For example, the reaction of 4,7-dimethyl-6-nitrocoumarin with hydrazine (B178648) hydrate (B1144303) yields N-amino-4,7-dimethyl-6-nitroquinoline-2-one, a compound with a similar substitution pattern to this compound. sapub.orgresearchgate.netresearchgate.net

Below is a table summarizing key data for this compound:

| Property | Value | Source |

| Molecular Formula | C9H7N3O2 | uni.lu |

| Molecular Weight | 189.17 g/mol | fluorochem.co.uk |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Not specified in search results |

Structure

3D Structure

属性

IUPAC Name |

6-nitroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWOBEUJEJNYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475715 | |

| Record name | 6-nitroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49609-07-6 | |

| Record name | 6-nitroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroquinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Nitroquinolin 2 Amine and Its Research Analogs

Strategies for the Synthesis of 6-Nitroquinoline (B147349) Derivatives

The construction of the 6-nitroquinoline scaffold can be achieved through various synthetic routes. These methods primarily involve either the formation of the quinoline (B57606) ring from suitably substituted precursors or the direct nitration of a pre-existing quinoline or tetrahydroquinoline ring system.

Direct nitration of the quinoline ring is a common method for introducing a nitro group. However, the position of nitration is highly dependent on the reaction conditions and the substituents already present on the ring. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring deactivates it towards electrophilic attack. Consequently, electrophilic substitution, such as nitration, predominantly occurs on the benzene (B151609) ring. uomustansiriyah.edu.iqstackexchange.com

Under typical nitrating conditions (a mixture of nitric acid and sulfuric acid), quinoline itself yields a mixture of 5-nitro- and 8-nitroquinoline. uomustansiriyah.edu.iqstackexchange.com Achieving nitration at the 6-position often requires specific strategies to direct the electrophile to the desired location.

A powerful strategy to control the regioselectivity of nitration involves the use of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The partial saturation of the pyridine ring alters the electronic properties of the molecule, influencing the position of electrophilic attack on the benzenoid ring.

Protecting the nitrogen atom of the tetrahydroquinoline ring is a key step in directing nitration. researchgate.net When the amino group is protonated under acidic conditions, it acts as a deactivating group. However, by using a protecting group, the nitration can be directed to specific positions. researchgate.net For instance, the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline with a mixture of nitric acid and acetic anhydride (B1165640) in dichloromethane (B109758) can regioselectively yield 6-nitro-N-acetyl-1,2,3,4-tetrahydroquinoline. google.com Similarly, the use of a 9-fluorenemethoxycarbonyl (Fmoc) protecting group on the tetrahydroquinoline nitrogen allows for selective nitration at the 7-position when reacted with potassium nitrate (B79036) in sulfuric acid. mdpi.com Subsequent deprotection and further reactions can then yield the desired substituted quinoline.

A comprehensive study on the nitration of tetrahydroquinoline and its N-protected derivatives has demonstrated that total regioselectivity for nitration at the 6-position can be achieved. researchgate.net This control is crucial for the synthesis of specific isomers required for pharmaceutical applications.

| Starting Material | Nitrating Agent | Protecting Group | Major Product | Reference |

| 1,2,3,4-Tetrahydroquinoline | Nitric acid/Acetic anhydride | Acetyl | 6-Nitro-N-acetyl-1,2,3,4-tetrahydroquinoline | google.com |

| 1,2,3,4-Tetrahydroquinoline | Potassium nitrate/Sulfuric acid | Fmoc | 7-Nitro-N-Fmoc-1,2,3,4-tetrahydroquinoline | mdpi.com |

| 1,2,3,4-Tetrahydroquinoline | Varies | Varies | 6-Nitro-1,2,3,4-tetrahydroquinoline | researchgate.net |

An alternative to direct nitration is the construction of the quinoline ring from acyclic precursors already bearing the nitro group. The Doebner-Miller reaction is a versatile and widely used method for synthesizing quinolines. slideshare.netwikipedia.orgsynarchive.com This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com

To synthesize 6-nitroquinoline derivatives, a substituted aniline, such as 4-nitroaniline (B120555), can be reacted with an appropriate α,β-unsaturated aldehyde or ketone. For example, the reaction of 4-nitroaniline with crotonaldehyde (B89634) in the presence of an acid catalyst can yield 2-methyl-6-nitroquinoline (B57331). nih.gov The Doebner-Miller reaction and its variations, like the Skraup synthesis, provide a powerful toolkit for accessing a wide range of substituted quinolines. iipseries.orgnih.gov

The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or Lewis acids such as tin tetrachloride. wikipedia.org Modifications to the reaction conditions, including the use of two-phase systems, can sometimes improve yields and simplify product isolation. thieme-connect.com

| Aniline Derivative | α,β-Unsaturated Carbonyl | Product | Reference |

| 4-Nitroaniline | Crotonaldehyde | 2-Methyl-6-nitroquinoline | nih.gov |

| Aniline | α,β-Unsaturated carbonyl compound | Quinoline derivative | slideshare.netwikipedia.orgsynarchive.com |

Recent advancements in nanotechnology have introduced novel catalytic systems for organic synthesis. Nanomaterials, owing to their high surface area and unique electronic properties, can significantly enhance reaction rates and yields.

In the context of nitroquinoline synthesis, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been employed as a catalyst in the Doebner-Miller reaction to produce 2-methyl-6-nitroquinoline. nih.govcolab.ws The use of these 40 nm nanoparticles has been shown to double the reaction yield and reduce the reaction time from 110 minutes to 80 minutes. nih.gov The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, thereby improving the efficiency of both the condensation and cyclization steps. colab.ws This approach offers a promising "green" alternative for the bulk synthesis of nitroquinoline precursors. nih.govcolab.ws

| Catalyst | Reaction | Starting Materials | Product | Key Advantages | Reference |

| Fe3O4@SiO2 Nanoparticles | Doebner-Miller Reaction | 4-Nitroaniline, Crotonaldehyde | 2-Methyl-6-nitroquinoline | Increased yield, Reduced reaction time | nih.govcolab.ws |

Electrophilic Nitration Approaches and Regioselectivity Control

Synthetic Routes to 6-Aminoquinoline (B144246) Derivatives via Nitro Group Reduction

The final step in the synthesis of 6-aminoquinoline derivatives from their nitro precursors is the reduction of the nitro group to an amine. This transformation is a fundamental and well-established process in organic chemistry, with several reliable methods available.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. google.com This process typically involves reacting the nitroquinoline with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net The reaction is often carried out in a solvent like methanol. google.com This method is generally high-yielding and avoids the use of stoichiometric amounts of metal reductants.

A variety of chemical reducing agents can also be employed for the nitro-to-amine conversion. Stannous chloride (SnCl2) in the presence of hydrochloric acid is a classic and effective reagent for this purpose. nih.gov This method is suitable for a range of nitroquinolines and is tolerant of various functional groups. nih.gov Other reducing systems include iron powder in acidic media and sodium dithionite (B78146) (Na2S2O4). rsc.org

Recently, copper(II) oxide (CuO) has been reported as a reusable solid reagent for the reduction of nitroquinolines to aminoquinolines using hydrazine (B178648) monohydrate as a hydrogen source under mild conditions. acs.org This system demonstrates high conversion and selectivity, with the CuO being easily recoverable and reusable for several cycles. acs.org

| Nitroquinoline Derivative | Reducing Agent/System | Product | Key Features | Reference |

| 6-Nitroquinoline | SnCl2 / HCl | 6-Aminoquinoline | Effective, tolerant of other functional groups | nih.govresearchgate.net |

| 5-Nitroquinoline | CuO / Hydrazine monohydrate | 5-Aminoquinoline | Reusable catalyst, mild conditions | acs.org |

| Nitroaromatics | H2 / Pd/C | Aminoaromatics | Clean, high-yielding | google.comresearchgate.net |

| o-Nitrocinnamic aldehyde | - | Quinoline | Intramolecular cyclization upon reduction | researchgate.net |

Enzymatic Bioreduction Pathways for Selective Aminoquinoline Formation

The selective reduction of a nitro group on the quinoline scaffold without altering other functional groups presents a significant challenge in traditional organic synthesis. Enzymatic bioreduction offers a mild and highly selective alternative. Nitroreductase (NR) enzymes, in particular, have been a focal point of research for their ability to catalyze the reduction of nitroaromatic compounds to their corresponding amines.

The enzymatic conversion of 6-nitroquinoline to 6-aminoquinoline has been demonstrated using the one-electron reducing enzyme system, xanthine (B1682287)/xanthine oxidase. rjlbpcs.comacs.org This transformation proceeds selectively under hypoxic (low oxygen) conditions. rjlbpcs.comacs.org The reaction mechanism is believed to involve a series of one-electron reduction steps, generating nitroso and hydroxylamino intermediates before yielding the final amino product. Under aerobic conditions, molecular oxygen can intercept the radical anion intermediates, inhibiting the formation of the final amine. Interestingly, during this enzymatic process, a side reaction can occur where xanthine oxidase converts 6-nitroquinoline into 6-nitroquinolin-2(1H)-one, highlighting the complexity of these biocatalytic systems. rjlbpcs.comacs.orgnih.gov

Flavin-dependent nitroreductases, such as BaNTR1, have also been employed in photoenzymatic systems to synthesize quinolines. rsc.orgnih.govrsc.org These systems can achieve high conversion rates by using light and a photocatalyst like chlorophyll (B73375) to drive the reduction of o-nitrophenyl-substituted carbonyl substrates. rsc.orgnih.gov The high chemoselectivity of these enzymes allows for the specific reduction of the nitro group while leaving other reducible moieties, such as carbonyls or activated double bonds, intact. rsc.orgrsc.org For the formation of quinolines, anaerobic or reducing conditions are necessary to efficiently generate the required amine intermediates, which then undergo intramolecular condensation. rsc.orgnih.govrsc.org

The table below summarizes key findings in the enzymatic reduction of nitroquinolines and related nitroaromatic compounds.

Table 1: Enzymatic Systems for Aminoquinoline and Arylamine Synthesis

| Enzyme System | Substrate Example | Product | Key Conditions & Findings |

|---|---|---|---|

| Xanthine/Xanthine Oxidase | 6-Nitroquinoline | 6-Aminoquinoline | Reaction is selective under hypoxic conditions. rjlbpcs.comacs.org A side product, 6-nitroquinolin-2(1H)-one, can be formed. rjlbpcs.comacs.org |

| Nitroreductase BaNTR1 (Photoenzymatic) | o-Nitrophenyl-substituted carbonyls | Substituted Quinolines | Requires anaerobic/reducing conditions to favor amine formation for cyclization. rsc.orgnih.govrsc.org High chemoselectivity observed. rsc.orgrsc.org |

| Nitroreductase (NR) / Vanadium | Functionalized Nitroaromatics | Aromatic Amines | The combination with vanadium helps overcome the common limitation of NR-catalyzed reductions stopping at the hydroxylamine (B1172632) stage. rsc.org |

| Nitroreductase from Bacillus tequilensis (BtNR) | Various Nitroaromatic Compounds | Arylamines | Effective for synthesizing pharmaceutically relevant amine-functionalized aromatics. smolecule.com |

Synthesis of Quinolinone Analogs Incorporating Nitro and Amino Moieties

Derivatization from Coumarin (B35378) Precursors for Substituted Quinolin-2(1H)-ones

Quinolin-2(1H)-ones, also known as carbostyrils, are structural isomers of coumarins where the oxygen atom of the pyranone ring is replaced by a nitrogen atom. This structural similarity allows for the direct conversion of coumarins into quinolinones, providing a valuable synthetic route to this class of compounds.

A common method involves the reaction of a coumarin derivative with hydrazine hydrate (B1144303). sapub.orgresearchgate.netacademicjournals.org For instance, treating 4,7-dimethyl-6-nitrocoumarin with hydrazine hydrate in pyridine yields N-amino-4,7-dimethyl-6-nitroquinolin-2-one. sapub.orgresearchgate.net This reaction opens the pyranone ring of the coumarin and subsequently forms the pyridinone ring of the quinolinone structure. The resulting N-amino-quinolinone can then serve as a versatile intermediate for further derivatization. sapub.orgresearchgate.net Similarly, unsubstituted coumarin can be refluxed with hydrazine hydrate in ethanol (B145695) to produce 1-aminoquinolin-2(1H)-one. academicjournals.org This transformation highlights a general strategy for accessing N-substituted quinolinone scaffolds directly from readily available coumarin precursors. The lactam group in the resulting quinolinone motif, as opposed to the lactone in coumarin, significantly alters the photophysical properties of the molecule. uni-marburg.de

Targeted Synthesis of Specific Nitro-Amino Quinolinone Structures for Research Purposes

The targeted synthesis of quinolinones bearing both nitro and amino groups is of significant interest for developing new functional molecules. These syntheses often involve multi-step processes, including nitration, reduction, and cyclization reactions.

One direct approach is the nitration of a pre-existing quinolinone core. For example, 3-acetyl-4-hydroxy-2(1H)-quinolinones can be nitrated to form 3-acetyl-4-hydroxy-6-nitro-(2H)-quinolinone using a mixture of potassium nitrate in concentrated sulfuric acid, followed by the addition of nitric acid at low temperatures. scholarsresearchlibrary.com The resulting 6-nitro-4-hydroxy-2-quinolone derivatives can then be subjected to further reactions. scholarsresearchlibrary.com The reduction of a nitro group on the quinolone ring can lead to the corresponding amino derivative. For instance, the reduction of a nitro group on a 4-hydroxy-3-nitro-2-quinolone with zinc in acetic acid in the presence of acetic anhydride yields a 3-acetylamino derivative. nih.govmdpi.com

A more complex, targeted synthesis is required for structures like 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, which has been identified as a related compound to the drug Clonazepam. smolecule.com The synthesis of such a molecule typically involves the initial construction of the quinolinone backbone, followed by sequential functional group manipulations. A general pathway could involve the nitration of a 4-phenylquinolin-2(1H)-one precursor to introduce the nitro group at the 6-position, often using a mixture of nitric and sulfuric acids. Subsequent reduction of a nitro group at the 3-position (introduced from a suitable starting material) would yield the final 3-amino-6-nitro structure. The chemical reactivity of such a compound is defined by its functional groups: the nitro group can be reduced, and the amino group can undergo acylation or nucleophilic substitution. smolecule.com

The table below outlines examples of targeted synthetic approaches to nitro- and amino-substituted quinolinones.

Table 2: Targeted Synthesis of Nitro- and Amino-Substituted Quinolinones

| Target Compound/Class | Precursor(s) | Key Reagents/Conditions | Synthetic Strategy |

|---|---|---|---|

| 4,7-dimethyl-6-nitro-N-aminoquinolin-2-one | 4,7-dimethyl-6-nitrocoumarin | Hydrazine hydrate, pyridine | Ring opening of coumarin and subsequent cyclization to form the N-amino quinolinone. sapub.orgresearchgate.net |

| 3-Acetyl-4-hydroxy-6-nitro-(2H)-quinolinone | 3-Acetyl-4-hydroxy-2(1H)-quinolinone | KNO₃, H₂SO₄, HNO₃, at -5°C | Direct electrophilic nitration of the quinolinone benzene ring. scholarsresearchlibrary.com |

| 3-Amino-4-aryl-6-nitroquinolin-2(1H)-one | Substituted aniline and carboxylic acid derivatives | Multi-step: Cyclization, Nitration, Reduction | Formation of the quinoline backbone, followed by nitration and selective reduction of a second nitro group to an amine. smolecule.com |

| 7-Amino-8-hydroxyquinoline | 5-Chloro-8-hydroxyquinoline | 1. HNO₃/H₂SO₄ 2. H₂, Pd/C | Nitration followed by catalytic hydrogenation which concurrently reduces the nitro group and removes the chloro substituent. nih.gov |

Chemical Reactivity and Functional Group Transformations in 6 Nitroquinolin 2 Amine Scaffolds

Reactivity of the Nitro Group within Quinoline (B57606) Systems

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. researchgate.net In the context of the quinoline scaffold, its presence profoundly impacts the molecule's chemical behavior, serving as both a site for direct transformation and an activating group for reactions elsewhere on the ring.

One of the most synthetically valuable transformations of the nitro group is its reduction to a primary amine. This conversion is a cornerstone of synthetic chemistry as it introduces a versatile nucleophilic center, opening pathways to a wide array of further derivatizations. The reduction proceeds through a six-electron transfer, often involving nitroso and hydroxylamino intermediates. nih.gov

Commonly employed methods for the reduction of aromatic nitro compounds to amines are highly effective for nitroquinoline systems. researchgate.net These include:

Catalytic Hydrogenation: Utilizing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere provides a clean and efficient method for this transformation. organic-chemistry.org

Metal-Acid Systems: Classic reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are widely used. Tin(II) chloride (SnCl2) in ethanol (B145695) is also a very effective system for this reduction. researchgate.net

Partial reduction of the nitro group can lead to the formation of hydroxylamino derivatives. This transformation can be achieved using specific reagents and carefully controlled reaction conditions, such as employing zinc dust in the presence of ammonium chloride. wikipedia.orgmdpi.com The resulting hydroxylamine (B1172632) functionality offers an alternative handle for subsequent chemical modifications.

Table 1: Examples of Nitro Group Reduction in Quinoline Systems

| Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|

| 6-Nitroquinoline (B147349) | SnCl₂·2H₂O, Ethanol | Reflux | 6-Aminoquinoline (B144246) |

| Aromatic Nitro Compound | Raney Nickel, Hydrazine (B178648) | 0-10 °C | Aryl Hydroxylamine |

| Aromatic Nitro Compound | Zinc dust, NH₄Cl (aq) | - | Aryl Hydroxylamine |

| Nitroarene | Pd/C, H₂ | Room Temperature | Aniline (B41778) Derivative |

The strong electron-withdrawing nature of the nitro group significantly decreases the electron density of the aromatic ring system to which it is attached. researchgate.netnih.gov This deactivation makes the quinoline ring less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency renders the ring highly activated towards nucleophilic aromatic substitution (SNAr) and related processes. nih.gov

The activation is most pronounced at the positions ortho and para to the nitro group. In the 6-nitroquinoline scaffold, this means the C-5 and C-7 positions become particularly electron-deficient and are thus primary sites for nucleophilic attack. nih.gov The nucleophile can add to these positions to form a resonance-stabilized intermediate known as a Meisenheimer complex, which can then proceed to a final product. nih.gov This activation is a key principle exploited in Vicarious Nucleophilic Substitution (VNS) reactions.

Reactivity of the Amine Group in 6-Aminoquinoline Derivatives

Following the reduction of the nitro group, the resulting 6-aminoquinoline derivatives provide a new focal point of reactivity. The amino group is a potent nucleophile and can undergo a variety of transformations common to primary aromatic amines. msu.edulibretexts.org

The lone pair of electrons on the nitrogen atom of the amino group makes it highly nucleophilic, allowing for a range of derivatization reactions.

Acylation: 6-Aminoquinolines react readily with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. sci-hub.se This reaction is often performed in the presence of a base to neutralize the acid byproduct.

Schiff Base Formation: The primary amine can undergo condensation reactions with aldehydes or ketones in the presence of an acid catalyst to form imines, commonly known as Schiff bases. bepls.comnih.govscirp.org This reversible reaction is a fundamental method for installing new carbon-nitrogen double bonds. rsc.org

These derivatizations are crucial for modifying the steric and electronic properties of the quinoline scaffold and for building more complex molecular architectures.

Table 2: Examples of Amine-Based Derivatizations

| Starting Amine | Reagent(s) | Reaction Type | Product Class |

|---|---|---|---|

| 6-Aminoquinoline | Acetyl Chloride, Pyridine (B92270) | Acylation | Amide |

| Quinolin-7-amine | Aromatic Aldehyde, Ethanol | Schiff Base Formation | Imine (Schiff Base) |

| Primary Amine | Aldehyde or Ketone, H⁺ | Schiff Base Formation | Imine (Schiff Base) |

Primary aromatic amines can be converted into diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl. organic-chemistry.org The resulting diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a wide variety of nucleophiles as dinitrogen gas (N₂). youtube.compearson.com

This two-step sequence allows the amino group to be replaced with a range of other functionalities, including:

Halogens: Using copper(I) halides (CuCl, CuBr) in what is known as the Sandmeyer reaction. organic-chemistry.org

Cyano Group: Using copper(I) cyanide (CuCN).

Hydroxyl Group: By heating the diazonium salt in water.

Hydrogen: Through reduction with an agent like hypophosphorous acid (H₃PO₂), effectively removing the amino group.

This powerful synthetic sequence provides a strategic method for introducing a diverse set of substituents onto the quinoline ring that may not be accessible through other means. researchgate.netyoutube.com

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Electron-Deficient Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a specialized type of nucleophilic aromatic substitution where a hydrogen atom, rather than a conventional leaving group, is replaced. wikipedia.org This reaction is particularly effective on electron-deficient aromatic systems, such as nitroquinolines. nih.govkuleuven.be

The VNS reaction typically involves the attack of a carbanion that possesses a leaving group on the carbon atom bearing the negative charge (e.g., the carbanion of chloromethyl phenyl sulfone). organic-chemistry.org The mechanism proceeds in two key steps:

Nucleophilic Addition: The carbanion adds to an electron-deficient position on the nitroquinoline ring (e.g., C-5 or C-7) to form a σH-adduct. nih.gov

β-Elimination: A base then promotes the elimination of the leaving group from the adduct, with the simultaneous loss of a proton from the ring, which restores aromaticity. nih.gov

VNS provides a powerful and direct method for the C-H functionalization of nitroaromatic compounds, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at positions activated by the nitro group. organic-chemistry.orgrsc.org

Table 3: Example of Vicarious Nucleophilic Substitution (VNS)

| Substrate | Nucleophile Precursor | Base | Key Transformation |

|---|---|---|---|

| 6-Nitroquinoline | Chloromethyl phenyl sulfone | Potassium tert-butoxide (t-BuOK) | C-H bond at C-5 or C-7 is replaced by a -CH₂(SO₂Ph) group. |

| Nitrobenzene | Chloromethyl phenyl sulfone | Base | C-H bond ortho or para to the nitro group is alkylated. |

Mechanistic Investigations of Reactions Involving 6 Nitroquinolin 2 Amine and Its Precursors

Mechanistic Studies of Nitro Group Bioreduction

The bioreduction of nitroaromatic compounds, including 6-nitroquinolin-2-amine, is a critical area of research due to its implications in toxicology and drug metabolism. The enzymatic conversion of the nitro group to an amino group proceeds through a series of reactive intermediates.

The bioreduction of nitroaromatic compounds can be catalyzed by two main types of bacterial nitroreductases, which are classified based on their sensitivity to oxygen. oup.com

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the reduction of the nitro group through a series of two-electron transfers, typically from NAD(P)H. This process is characterized by its insensitivity to the presence of molecular oxygen. oup.com The flavin cofactor within the enzyme is crucial for mediating this two-electron reduction. nih.gov

Type II (Oxygen-Sensitive) Nitroreductases: In contrast, these enzymes reduce the nitro group via a single-electron transfer, which results in the formation of a nitro anion radical. oup.com This radical species can be readily re-oxidized back to the parent nitro compound by molecular oxygen, a process that generates a superoxide (B77818) anion in what is known as a "futile cycle". oup.com Flavoenzymes such as NADPH:cytochrome P-450 reductase are examples of enzymes that facilitate this one-electron reduction pathway. nih.gov

The sensitivity to oxygen is a key distinguishing feature between these two reductase systems and has significant implications for the metabolic fate of nitroaromatic compounds under different physiological conditions.

The reduction of a nitro group to an amine is a six-electron process that proceeds through several well-defined intermediates. nih.gov The pathway involves the sequential formation of nitroso and N-hydroxylamino species. nih.gov

R-NO₂ → R-NO → R-NHOH → R-NH₂

Both one-electron and two-electron reduction pathways ultimately involve these intermediates. nih.gov In the two-electron pathway catalyzed by Type I nitroreductases, the nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamino group, and finally to the corresponding amine. nih.gov The one-electron pathway also generates these intermediates, but the initial formation of the nitro anion radical adds complexity to the process, especially under aerobic conditions. nih.gov Mechanistic studies have confirmed the presence of nitroso intermediates in the reduction of nitroaromatic compounds. nih.govcardiff.ac.uk The hydroxylamino intermediate is particularly significant as its subsequent reactions, such as conjugation followed by the formation of reactive nitrenium or carbenium ions, are often implicated in the genotoxicity of nitroaromatics. nih.gov

Table 1: Key Intermediates in Nitro Group Bioreduction

| Intermediate Species | Chemical Formula | Key Role in Pathway |

| Nitro Anion Radical | R-NO₂⁻• | Formed in one-electron reduction; oxygen-sensitive |

| Nitroso | R-NO | First stable intermediate in the two-electron reduction pathway |

| Hydroxylamino | R-NHOH | Precursor to the final amine product and reactive metabolites |

| Amino | R-NH₂ | Final product of the six-electron reduction |

Reaction Mechanisms in Quinoline (B57606) Ring Formation (e.g., Doebner-Miller)

The Doebner-Miller reaction is a classic and versatile method for the synthesis of quinolines. This acid-catalyzed reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. synarchive.com A proposed mechanistic pathway for the Doebner-Miller synthesis involves a fragmentation-recombination mechanism. nih.govresearchgate.net

The reaction is thought to proceed through the following key steps:

Conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

Cyclization of the resulting intermediate.

Dehydration to form a dihydroquinoline.

Oxidation of the dihydroquinoline to the aromatic quinoline product.

Studies using 13C-labeled ketones have provided evidence for a fragmentation-recombination pathway, where the initial adduct of the aniline and the α,β-unsaturated ketone can fragment into an imine and the ketone itself. These fragments can then recombine to form the quinoline product. nih.govresearchgate.net This mechanism helps to explain the formation of substituted quinolines from anilines and α,β-unsaturated ketones. nih.govresearchgate.net

Mechanisms of Amination Reactions, including Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The introduction of an amino group onto a quinoline ring, particularly one bearing an electron-withdrawing nitro group, can be achieved through various amination reactions. One powerful method is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). The VNS reaction allows for the formal substitution of a hydrogen atom in an electron-deficient aromatic ring by a nucleophile. wikipedia.org

The mechanism of the VNS reaction involves the following steps:

Addition of a nucleophile (typically a carbanion with a leaving group at the nucleophilic center) to the electron-deficient aromatic ring to form a σ-adduct. organic-chemistry.org

Base-induced β-elimination of a leaving group from the σ-adduct to form a nitrobenzylic carbanion. organic-chemistry.org

Protonation of the carbanion upon acidic workup to yield the final substituted product. organic-chemistry.org

In the context of nitroquinolines, the strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack. nih.gov The VNS reaction on nitroquinolines typically results in substitution at the positions ortho and/or para to the nitro group. nih.govkuleuven.be For instance, the reaction of 6-nitroquinoline (B147349) with a suitable nucleophile would be expected to yield substitution at the 5- and 7-positions. The regiochemistry of the VNS reaction can be influenced by factors such as the nature of the nucleophile and the presence of other substituents on the quinoline ring. nih.gov It has been observed that in some cases, an interaction between the counterion of the nucleophile and the nitro group can influence the site of nucleophilic attack. nih.gov

Regioselectivity Mechanisms in Nitration of Quinoline Systems

The nitration of quinoline is a classic example of electrophilic aromatic substitution on a heterocyclic system. The position of nitration is highly dependent on the reaction conditions, particularly the acidity of the medium. jst.go.jpelsevierpure.com

Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. The positive charge on the nitrogen deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, nitration occurs on the benzene (B151609) ring, primarily at the 5- and 8-positions. jst.go.jpelsevierpure.com As the acidity of the medium increases, nitration at the 5-position tends to be favored over the 8-position. jst.go.jpelsevierpure.com

In contrast, under less acidic or neutral conditions, where the quinoline exists as the free base, the pyridine ring is more susceptible to electrophilic attack. For instance, the nitration of quinoline 1-oxide in a less acidic medium leads to substitution at the 4-position. jst.go.jpelsevierpure.com

The presence of other substituents on the quinoline ring will also influence the regioselectivity of nitration. Electron-donating groups will activate the ring towards electrophilic substitution and direct the incoming nitro group, while electron-withdrawing groups will have a deactivating and directing effect. For example, in the nitration of tetrahydroquinoline, protecting the amino group is necessary to control the regioselectivity of the reaction. researchgate.net

Table 2: Regioselectivity of Quinoline Nitration under Different Conditions

| Reactant | Reaction Conditions | Major Product(s) |

| Quinoline | Strongly Acidic (e.g., H₂SO₄/HNO₃) | 5-Nitroquinoline and 8-Nitroquinoline |

| Quinoline 1-Oxide | Acidic Medium | 5-Nitroquinoline 1-oxide and 8-Nitroquinoline 1-oxide |

| Quinoline 1-Oxide | Neutral/Less Acidic Medium | 4-Nitroquinoline 1-oxide |

Theoretical and Computational Chemistry Studies of 6 Nitroquinolin 2 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its chemical reactivity. nih.govchemrxiv.org For 6-Nitroquinolin-2-amine, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

The fundamental electronic properties are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. ekb.eg For instance, studies on similar nitroquinoline derivatives, such as 2-Methyl-8-nitroquinoline, have utilized DFT to analyze the HOMO-LUMO energy gap to understand their electronic characteristics. researchgate.net

DFT also allows for the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. archive.orguautonoma.cl These descriptors are derived from the conceptual framework of DFT and include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ekb.eg

These parameters for quinoline (B57606) derivatives are often calculated to predict their behavior in chemical reactions. rsc.orgdeakin.edu.au

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.eg For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen of the quinoline ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the amine group's hydrogen atoms, highlighting potential hydrogen bond donor sites. researchgate.net

Table 1: Conceptual DFT Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | S = 1 / (2η) | Ease of electron cloud polarization |

| Electronegativity (χ) | χ = -μ | Ability to attract electrons |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons |

Quantum Chemical Calculations for Energetic Transitions and Solvatochromic Effects

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in studying the excited-state properties of molecules, such as energetic transitions that correspond to the absorption of light. nih.govresearchgate.net These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of this compound, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). qu.edu.qa

The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the quinoline scaffold suggests the possibility of intramolecular charge transfer (ICT) transitions. nih.gov TD-DFT calculations can characterize these transitions by analyzing the molecular orbitals involved. nih.gov

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the solute molecule. qu.edu.qa Computational methods can model these solvatochromic effects by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), into the quantum chemical calculations. researchgate.net

For a molecule like this compound, one might expect:

Negative solvatochromism (hypsochromic or blue shift): An increase in solvent polarity stabilizes the more polar ground state more than the less polar excited state, increasing the energy gap and shifting λmax to a shorter wavelength. This is often observed for n→π* transitions. qu.edu.qa

Positive solvatochromism (bathochromic or red shift): An increase in solvent polarity stabilizes the more polar excited state more than the ground state, decreasing the energy gap and shifting λmax to a longer wavelength. This is common for π→π* transitions with an ICT character. nih.gov

Studies on various amino- and nitro-substituted aromatic compounds have successfully used TD-DFT to predict and explain their solvatochromic behavior, which is crucial for applications in sensors and nonlinear optics. nih.govdocumentsdelivered.com The calculations can also determine the change in dipole moment between the ground and excited states, which is directly related to the magnitude of the solvatochromic shift. nih.gov

Computational Analysis of Regioselective Nitration Processes in Quinoline Rings

The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. Computational chemistry offers a powerful approach to predict the regioselectivity of such reactions, i.e., at which position on the ring the substitution is most likely to occur. researchgate.net For the quinoline ring system, nitration can potentially occur at several positions on the benzo portion of the molecule.

The regioselectivity is determined by the relative stability of the reaction intermediates, known as σ-complexes or Wheland intermediates. researchgate.net DFT calculations can be used to optimize the geometries and calculate the energies of all possible σ-complexes formed during the nitration of a 2-aminoquinoline (B145021) derivative. The position that leads to the most stable intermediate is predicted to be the major product. researchgate.net

A thorough computational study on the nitration of tetrahydroquinoline, a related system, demonstrated that DFT calculations (using the B3LYP functional) could accurately predict the experimental outcome. researchgate.net The study involved optimizing the σ-complexes for nitration at various positions and comparing their relative energies. Such an analysis for 2-aminoquinoline would consider the directing effects of the amino group (activating, ortho-para directing) and the deactivating effect of the quinoline nitrogen. The presence of the amino group at position 2 would strongly favor substitution at positions on the pyridine (B92270) ring, but steric hindrance and the electronic nature of the heterocyclic ring often direct the substitution to the benzene (B151609) ring. The computational analysis would clarify the interplay of these electronic and steric factors to predict the most likely site for nitration, which is essential for synthetic planning. Recent studies have also explored novel methods for the meta-nitration of quinolines using a dearomatization-rearomatization strategy, where computational insights could help elucidate the radical-based mechanism. acs.orgnih.gov

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or nucleic acid. nih.gov This approach is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

The process involves:

Obtaining 3D Structures: The three-dimensional structures of the ligand (this compound) and the target protein are required. The ligand structure can be generated and optimized using quantum chemistry methods, while the protein structure is often obtained from experimental databases like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the active site of the protein.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (often expressed as a binding energy or docking score) for each pose. The pose with the best score is considered the most likely binding mode. uobaghdad.edu.iq

Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. scirp.orgrsc.orgconsensus.app Docking studies on various quinoline compounds have been performed against numerous biological targets. For example, quinoline derivatives have been docked into the active sites of enzymes like dihydrofolate reductase, thymidylate synthase, and various protein kinases to explore their potential as anticancer agents. researchcommons.orgnih.gov

For this compound, a docking study would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. nih.gov For instance, the amino group and the nitro group could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions that stabilize the ligand-protein complex. nih.gov Such studies can provide a rational basis for the design of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Representative Docking Study Results for Quinoline Derivatives Against Cancer Targets

| Compound Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Quinolinone-thiosemicarbazone | DprE1 | - | Cys387, Ser59, Lys438 | mdpi.com |

| 2-oxo-dihydroquinoline | P-glycoprotein (6C0V) | -9.22 | Gln882, Asn183 | nih.gov |

| Pyrano[3,2‑c]quinoline | TOP2B | -8.27 | - | scirp.org |

| Benzo[h]quinoline | CDK2 / EGFR | - | - | researchcommons.org |

Note: This table presents data for various quinoline derivatives to illustrate the application of docking studies, not specifically for this compound.

Investigations of Intermolecular Interactions in Co-crystals and Solid-State Structures

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. worktribe.com Co-crystals are multi-component crystalline solids where different neutral molecules are held together in a stoichiometric ratio by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. tandfonline.com Computational methods are invaluable for investigating these interactions in the solid state of compounds like this compound.

The formation of co-crystals can significantly alter the physicochemical properties of a substance, including its solubility, stability, and melting point. worktribe.com For a molecule with both hydrogen bond donors (the amino group) and acceptors (the nitro group and quinoline nitrogen), this compound is a promising candidate for co-crystal formation. rsc.orgrsc.org

Computational tools used to study these systems include:

DFT Calculations: Can be used to optimize the geometry of molecular clusters (e.g., dimers) and calculate the interaction energies, providing insight into the strength of different supramolecular synthons (structural motifs formed by intermolecular interactions). tandfonline.comnih.gov

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This provides a deep understanding of the nature of the forces holding the crystal together. mdpi.com

Studies on co-crystals involving nitro-aromatic compounds or amino-containing heterocycles demonstrate the importance of strong N–H···O and O–H···N hydrogen bonds in directing the supramolecular assembly. rsc.orgrsc.org Computational analysis can help rationalize observed crystal structures and predict the likelihood of co-crystal formation with different co-formers. rsc.org

Biological and Biomedical Research Applications of 6 Nitroquinolin 2 Amine Scaffolds

Exploration as Hypoxia-Selective Probes and Fluorescent Imaging Agents

The nitroaryl moiety is a key component in the design of hypoxia-selective imaging agents and prodrugs. nih.govnih.gov This is because one-electron reductases can convert the nitroaryl group into nitroso, hydroxylamino, and amino metabolites specifically under low-oxygen conditions. nih.govnih.gov There is significant interest in developing small molecules capable of detecting or targeting the hypoxic (low oxygen) cells commonly found in solid tumors. nih.govnih.gov

One area of exploration involves the use of 6-nitroquinoline (B147349) as a pro-fluorescent substrate. nih.gov The principle is based on the enzymatic conversion of the non-fluorescent 6-nitroquinoline into the known fluorophore, 6-aminoquinoline (B144246), under hypoxic conditions. nih.govnih.gov The resulting 6-aminoquinoline exhibits a notable fluorescence emission at 530 nm. nih.gov

In vitro, cell-free metabolism studies using the xanthine (B1682287)/xanthine oxidase enzyme system have demonstrated that this conversion occurs selectively under hypoxic conditions. nih.govnih.gov The process is believed to proceed through a series of one-electron reduction steps, generating intermediates such as 6-hydroxylaminoquinoline, which is also fluorescent. nih.govnih.gov This intermediate is then efficiently converted to 6-aminoquinoline only in a low-oxygen environment, providing evidence for multiple oxygen-sensitive steps in the enzymatic conversion process. nih.govnih.gov

This hypoxia-selective fluorescence activation suggests that 6-nitroquinoline and its derivatives could serve as fluorogenic probes for detecting hypoxia in tumor models or for profiling one-electron reductases in cell cultures or biopsy samples. nih.govnih.gov However, the enzymatic bioreduction process can be complex, with the potential formation of side products like pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide, an azoxy-helicene product, which also displays fluorescence. nih.gov The identification of such metabolites is crucial in the characterization and development of reliable hypoxia-selective probes. nih.govnih.gov

Investigations in Anticancer Research

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of anticancer agents. nih.govbrieflands.com The addition of a nitro group can further enhance this activity, with many nitro-containing compounds acting as hypoxia-activated prodrugs. nih.gov Consequently, various derivatives of nitroquinolines have been synthesized and evaluated for their potential as cancer therapeutics.

Evaluation of Cytotoxic Effects on Cancer Cell Lines (for related derivatives)

Numerous studies have demonstrated the cytotoxic effects of nitroquinoline derivatives against a range of human tumor cell lines. For instance, a series of 8-nitroquinolone fused acyl hydrazones showed significant anticancer properties against the A549 non-small cell lung cancer cell line. nih.gov Another study investigating functionalized quinoline derivatives found that an 8-nitro-7-quinolinecarbaldehyde derivative (Compound E) exhibited the highest cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells, with an IC50 value of 0.53 µM. brieflands.com This suggests that the presence and position of the nitro group, along with other functionalizations, play a critical role in the compound's cytotoxic potency. brieflands.com

The cytotoxic potential of these derivatives has been evaluated across various cancer types, as detailed in the table below.

| Compound/Derivative Class | Cancer Cell Line | Measurement | Result | Source |

|---|---|---|---|---|

| 8-Nitro-7-quinolinecarbaldehyde (Compound E) | Caco-2 (Colorectal Carcinoma) | IC50 | 0.53 µM | brieflands.com |

| 7-Methyl-8-nitro-quinoline (Compound C) | Caco-2 (Colorectal Carcinoma) | IC50 | 1.87 µM | brieflands.com |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45) | A549 (Lung Cancer) | IC50 | 0.44 µM | nih.gov |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast Cancer) | IC50 | 0.81 ± 0.04 µg/mL | nih.gov |

| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 (Breast Cancer) | IC50 | 1.82 ± 0.05 µg/mL | nih.gov |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative (Compound 6d) | Human Tumor Cell Panel (A549, KB, etc.) | GI50 | 1.5 to 1.7 nM | researchgate.net |

Modulation of Cellular Targets and Potential as Multi-Target Therapies (for related derivatives)

The anticancer activity of quinoline derivatives often stems from their ability to interact with multiple cellular targets, making them attractive candidates for multi-target therapies. nih.govnih.govnih.gov Research into 8-nitroquinolone fused acyl hydrazones suggests they may target DNA Topoisomerase IIa, a key enzyme in DNA replication and a known target for anti-lung cancer drugs. nih.gov Molecular modeling studies also indicate that these compounds could plausibly bind to and inhibit mTOR kinase, another crucial regulator of cell growth and proliferation. nih.gov

Other research has focused on developing quinoline derivatives as inhibitors of specific signaling pathways implicated in cancer. For example, novel 6-(quinolin-2-ylthio) pyridine (B92270) derivatives have been studied as potential multi-targeted inhibitors of the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer. nih.gov Similarly, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were developed, with the lead compound shown to inhibit the ALK/PI3K/AKT signaling pathway, induce G1-phase cell cycle arrest, and promote apoptosis in A549 lung cancer cells. nih.gov The development of such multi-target-directed ligands (MTDLs) represents a promising strategy for treating complex diseases like cancer. nih.gov

Enzyme Inhibition Studies (for related derivatives)

Derivatives of the quinoline scaffold are known to interact with and inhibit a variety of enzymes, a property that is central to their therapeutic potential. For instance, certain amino-nitroquinolin-one derivatives are structurally related to Clonazepam and are expected to interact with GABA_A receptors, thereby enhancing inhibitory neurotransmission, which is relevant in treating neurological disorders like epilepsy. smolecule.com Studies may also explore the role of these compounds in inhibiting enzymes related to neurotransmitter metabolism. smolecule.com

In the context of cancer, as mentioned previously, nitroquinolone derivatives have been investigated as inhibitors of DNA Topoisomerase IIa and mTOR kinase. nih.gov The broader class of quinoline derivatives has been shown to inhibit a range of kinases involved in cancer progression, including PI3K-PKB, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinase. brieflands.com

Furthermore, research on pyridazinobenzylpiperidine derivatives has identified compounds that selectively inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters, with IC50 values in the micromolar range. mdpi.com While not directly derivatives of 6-nitroquinolin-2-amine, these studies highlight the general capacity of related heterocyclic structures to function as potent and selective enzyme inhibitors, paving the way for the design of novel therapeutic agents. mdpi.comdrugbank.comresearchgate.net

Antimicrobial and Antifungal Activity Evaluations (for related derivatives)

Quinoline derivatives have long been recognized for their broad-spectrum antimicrobial and antifungal activities. nih.govmediresonline.org The compound Nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), a nitro-derivative of 8-hydroxyquinoline (B1678124), exhibits potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net It has shown strong antibacterial action against Aeromonas hydrophila (MIC=5.26 μM) and is unique among the tested derivatives in its ability to inhibit the growth of Pseudomonas aeruginosa (MIC = 84.14 μM). nih.govresearchgate.net

The introduction of an amino group in place of the more common fluorine atom at the C-6 position of the quinolone core has also yielded compounds with good antibacterial activity. nih.gov These 6-aminoquinolone derivatives maintain effectiveness against Gram-negative bacteria and, depending on other substitutions, can also be active against Gram-positive bacteria by inhibiting bacterial DNA-gyrase. nih.gov The antimicrobial potential of nitroaromatic compounds, in general, is often linked to the reduction of the nitro group, which produces toxic intermediates that can damage DNA and lead to cell death. encyclopedia.pub

The table below summarizes the minimum inhibitory concentrations (MIC) for selected quinoline derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µM) | Source |

|---|---|---|---|

| Nitroxoline (NQ) | Aeromonas hydrophila | 5.26 | nih.govresearchgate.net |

| Nitroxoline (NQ) | Pseudomonas aeruginosa ATCC 27853 | 84.14 | nih.govresearchgate.net |

| 8-Hydroxyquinoline (8HQ) | Gram-positive bacteria | 3.44–13.78 | nih.govresearchgate.net |

| Cloxyquin | Listeria monocytogenes | 5.57 | nih.govresearchgate.net |

| Cloxyquin | Plesiomonas shigelloides | 11.14 | nih.govresearchgate.net |

| Nitroxoline Mannich bases | Bacteria and Fungi | Generally high activity | nih.gov |

Research on Pharmacological Profiles and Drug Development Potential

The diverse biological activities of the this compound scaffold and its relatives make them promising candidates for drug development. The core quinoline structure is known to interact with various biological targets. smolecule.com The presence of functional groups like nitro and amino moieties can significantly enhance binding affinity and efficacy. smolecule.com

Research is ongoing to synthesize new derivatives with improved pharmacological profiles. smolecule.com For example, the chemical reactivity of the nitro and amino groups, along with other positions on the quinoline ring, allows for extensive synthetic modifications. smolecule.com These modifications aim to enhance biological activity, alter pharmacokinetic properties, and reduce potential toxicity. smolecule.com The ability to replace the standard C-6 fluorine atom in quinolone antibacterials with an amino group while retaining good activity opens new avenues for design. nih.gov The ultimate goal of this research is to develop novel compounds with superior therapeutic indices for treating a wide range of diseases, from bacterial infections to cancer and neurological disorders. smolecule.com

Role of Quinoline Scaffolds in General Drug Discovery Programs

The quinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine ring, is widely recognized as a "privileged structure" in the field of medicinal chemistry. tandfonline.comnih.govbohrium.com This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating its ability to interact with a diverse range of biological targets. tandfonline.comnih.gov The versatility of the quinoline ring system has established it as a crucial building block in the development of novel therapeutic agents across various disease areas. bohrium.comwisdomlib.org

The pharmacological significance of quinoline derivatives is extensive, with demonstrated efficacy as anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory agents. researchgate.netorientjchem.org The structural features of the quinoline nucleus, including its planarity and the presence of a nitrogen atom, allow for various types of interactions with biological macromolecules. This includes DNA intercalation and the inhibition of key enzymes such as topoisomerases and kinases, which are critical targets in cancer therapy. tandfonline.comnih.goveurekaselect.com

One of the most celebrated successes of the quinoline scaffold is in the development of antimalarial drugs. Compounds like chloroquine (B1663885) and quinine (B1679958) have been instrumental in the global fight against malaria for many decades. researchgate.netnih.gov In modern drug discovery, the quinoline moiety continues to be a focal point for the design of new pharmaceuticals. nih.gov Its structure allows for synthetic modifications at multiple positions, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules to enhance efficacy and reduce side effects. nih.goveurekaselect.com

The adaptability of the quinoline scaffold ensures its continued importance in drug discovery programs. tandfonline.com Researchers are actively exploring novel derivatives to address unmet medical needs, with numerous quinoline-based compounds currently under clinical investigation for the treatment of cancer and other diseases. tandfonline.comnih.gov The well-understood chemistry and proven track record of this scaffold solidify its position as a cornerstone of medicinal chemistry. tandfonline.comnih.gov

Utility as Impurity Reference Standards in Pharmaceutical Quality Control (for specific related compounds)

In the rigorous environment of pharmaceutical manufacturing, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. enamine.netusp.org Regulatory bodies mandate strict control over impurities, which can potentially impact the safety and efficacy of the final drug product. enamine.net In this context, impurity reference standards are indispensable tools for the identification, quantification, and control of unwanted chemical entities that may arise during the synthesis or degradation of an API. enamine.netusp.org

While "this compound" itself may be a subject of biological investigation, related nitroquinoline structures serve as crucial reference materials in pharmaceutical quality control. A pertinent example is the compound 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, which is recognized as a British Pharmacopoeia (BP) reference standard. sigmaaldrich.comsigmaaldrich.compharmacopoeia.com This specific compound is used as an impurity reference standard for Clonazepam, a medication used to treat seizures and panic disorders. sigmaaldrich.comsmolecule.com

The availability of a highly purified and well-characterized impurity standard like a nitroquinoline derivative allows pharmaceutical scientists to:

Develop and validate analytical methods: These standards are essential for creating robust analytical procedures, typically using techniques like High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify the specific impurity in batches of the API or the finished drug product. enamine.net

Establish quality benchmarks: Reference standards are used to confirm the identity of impurities and to calibrate analytical instruments, ensuring the accuracy and reliability of quality control testing.

Monitor manufacturing consistency: By tracking the levels of known impurities, manufacturers can ensure that the production process remains consistent and under control.

The table below outlines the typical data provided for a pharmaceutical impurity reference standard, illustrating its role in quality control.

| Parameter | Example Data for a Reference Standard | Significance in Pharmaceutical Quality Control |

| Compound Name | 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | Provides unambiguous identification of the impurity. |

| Pharmacopoeia | British Pharmacopoeia (BP) Reference Standard | Signifies its official recognition for use in quality control tests as per the pharmacopoeia monograph. sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 55198-89-5 | A unique registry number for the chemical substance. pharmacopoeia.com |

| Application | Impurity in Clonazepam | Specifies the drug substance for which this compound is a known impurity. sigmaaldrich.comsmolecule.com |

| Format | Neat solid | Describes the physical state of the reference material. sigmaaldrich.com |

| Purity | High purity (e.g., >99%) | A high degree of purity is essential for the standard to be used for accurate quantification. |

The use of nitroquinoline derivatives as impurity reference standards underscores their importance beyond direct therapeutic applications. They are a critical component of the quality control framework that ensures the safety and consistency of pharmaceutical products. enamine.netusp.org

Structure Activity Relationship Sar and Analog Design in Nitroquinoline Research

Impact of Nitro and Amino Group Positions on Biological Activity

The position of the nitro group is crucial for activity. For instance, in the case of nitrochrysene isomers, substitution at the 6-position was found to be critical for strong tumorigenicity. nih.gov Similarly, for the anticancer drug nitracrine, the presence of the nitro group is essential for its activity; its removal or replacement leads to a reduction in efficacy. nih.gov In benzodiazepines, a well-known class of anxiolytics, the presence of a nitro group at the 7-position is known to enhance the drug's therapeutic and hypnotic action. nih.gov

The interplay between a nitro group and an amino group is particularly important. The amino group is strongly electron-donating, while the nitro group is strongly electron-withdrawing. Their relative positions can create specific electronic distributions that modulate biological activity. For example, in studies on 8-hydroxyquinoline (B1678124) derivatives, a compound with an electron-donating amino group at the 5-position exhibited potent antioxidant activity by stabilizing phenoxyl radicals. researchgate.net In contrast, a derivative with a strong electron-withdrawing nitro group at the same position showed better antimicrobial activity against Gram-negative bacteria but was devoid of antioxidant activity. researchgate.net This highlights a common theme in SAR: different substituent patterns can be optimized for distinct biological endpoints. The introduction of an electron-donating amino group can also hinder the metabolic reduction of a nearby nitro group, a factor that must be considered in the design of bioreductive drugs. nih.gov

Table 1: Influence of Functional Group Position on Biological Activity

| Compound Class | Substituent and Position | Observed Biological Effect |

|---|---|---|

| Nitrochrysene | Nitro group at C6 | Critical for strong tumorigenicity nih.gov |

| Nitracrine | Nitro group | Essential for anticancer activity nih.gov |

| Benzodiazepines | Nitro group at C7 | Enhances anxiolytic and hypnotic action nih.gov |

| 5-substituted 8-hydroxyquinolines | Amino group at C5 | Potent antioxidant activity researchgate.net |

Rational Design of Derivatives for Enhanced Pharmacological Profiles and Selectivity

Rational drug design leverages SAR insights to methodically modify a lead compound, such as 6-nitroquinolin-2-amine, to create derivatives with superior pharmacological properties. This process aims to optimize potency, selectivity, and pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

One prominent strategy involves the synthesis of a series of related compounds with systematic variations to the core scaffold. For example, a series of 6-substituted-4-hydroxy-3-nitroquinolin-2(1H)-ones were synthesized and evaluated for anticancer activity. dntb.gov.ua In this approach, different alicyclic amines were introduced via an acetyl linker at the N1 position, demonstrating how modifications distant from the core nitro-amino system can be used to tune biological activity. dntb.gov.ua Such efforts are often guided by computational docking studies to predict how the designed analogs will bind to a specific protein target, in this case, the EGFR-tyrosine kinase binding site. dntb.gov.ua

Another sophisticated rational design strategy is the development of prodrugs that are selectively activated in the target tissue. This is particularly relevant for nitroaromatic compounds, which can be designed for activation by nitroreductase enzymes that are often overexpressed in hypoxic tumor environments or can be delivered via gene-directed enzyme prodrug therapy (GDEPT). researchgate.net In this approach, a cytotoxic amine is masked with a 4-nitrobenzyl carbamate (B1207046) "trigger." The nitroreductase enzyme reduces the nitro group, initiating a self-immolative electronic cascade that releases the active drug. researchgate.net The design of these triggers can be fine-tuned; for instance, adding electron-donating substituents to the benzyl (B1604629) ring can accelerate the release of the active agent. researchgate.net This represents a powerful method for enhancing selectivity and reducing systemic toxicity.

More broadly, rational design can involve a "hybrid strategy," where pharmacophores from different drug classes are combined to create a single molecule with a polypharmacological profile, capable of hitting multiple targets. nih.gov By elaborating on a core scaffold, such as a quinoxalinone, potent inhibitors of multiple disease-relevant proteins can be developed. nih.gov This approach is increasingly important for complex diseases like cancer, which often involve multiple pathological pathways. nih.gov

Influence of Substituents on Electronic Properties, Photophysical Behavior, and Reactivity

The introduction of substituents onto the this compound framework directly alters its fundamental chemical nature. The nitro group, being a powerful electron-withdrawing group, and the amino group, a strong electron-donating group, establish a baseline electronic profile. Further substitutions can fine-tune this profile, thereby influencing the molecule's reactivity, photophysical properties, and interactions with biomolecules.

Photophysical properties, such as the absorption and emission of light, are also highly sensitive to substitution patterns. The electronic transitions that govern color and fluorescence are affected by changes in the energy levels of the molecule's frontier orbitals (HOMO and LUMO). Substituents can shift the absorption and emission wavelengths, as well as the quantum yield of fluorescence. mdpi.com While not always the primary focus for non-photodynamic therapies, these properties can be exploited for developing fluorescent probes or photosensitizers. The presence of different substituents can lead to notable differences in photophysical behavior, which can be influenced by factors like solvent polarity and the potential for hydrogen bonding. mdpi.com

Ultimately, these changes in electronic and photophysical properties culminate in altered chemical reactivity. The delocalization of π-electrons by the nitro group makes the quinoline (B57606) ring electron-deficient, influencing its susceptibility to certain chemical reactions. mdpi.com The reactivity of the amino group can also be modulated by other substituents. This is critical for the compound's metabolic fate and its potential to covalently bind to biological targets, which can be a mechanism of both therapeutic action and toxicity.

Table 2: Effect of Substituent Type on Molecular Properties

| Substituent Type | Effect on Ring Electron Density | Impact on Redox Potential | Potential Influence on Reactivity |

|---|---|---|---|

| Electron-Donating (e.g., -OH, -NH2) | Increases | Makes reduction harder | Can increase susceptibility to electrophilic attack |

Computational Approaches to Predict Structure-Activity Relationships

In modern drug discovery, computational methods are indispensable for predicting and rationalizing SAR, thereby accelerating the design-synthesis-test cycle. nih.gov These in silico techniques allow researchers to prioritize the synthesis of the most promising compounds, saving significant time and resources. nih.gov The two most prominent methods in this area are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

QSAR is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The process involves calculating a set of numerical values, known as molecular descriptors, for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity (e.g., LogP), and electronic properties (e.g., partial charges, orbital energies). mdpi.com A statistical or machine learning algorithm—such as multiple linear regression, support vector machines, or random forests—is then used to create a model that links these descriptors to the observed biological activity (e.g., IC50). frontiersin.org Once a robust and validated QSAR model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized analogs of this compound. nih.gov QSAR studies on nitroaromatic compounds have successfully modeled their toxicity and mutagenicity, identifying key descriptors related to hydrophobicity, molecular interactions, and the nitroreduction process. mdpi.com